molecular formula C18H23N5O3 B2417075 (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034402-35-0

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2417075
CAS No.: 2034402-35-0
M. Wt: 357.414
InChI Key: KQEHVWWCCMITFB-UHFFFAOYSA-N
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Description

(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone, commonly known as BCI-121, is a potent and cell-permeable inhibitor of the Wnt/β-catenin signaling pathway. Its primary research value lies in its ability to selectively target and inhibit the transcriptional coactivator CBP (CREB-binding protein), a key regulator of β-catenin-mediated gene expression. This mechanism disrupts the proliferation of cells dependent on aberrant Wnt signaling , which is a hallmark of various cancers, particularly colorectal cancer. Consequently, BCI-121 serves as a critical chemical probe for investigating the oncogenic functions of the Wnt pathway, studying stem cell biology, and validating CBP as a therapeutic target. Further research has explored its role in modulating other signaling cascades, including the JAK2-STAT3 pathway, highlighting its potential as a multi-faceted tool for dissecting complex intracellular communication networks in oncological and regenerative medicine research .

Properties

IUPAC Name

[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-22(2)15-9-19-10-16(20-15)25-12-7-8-23(11-12)18(24)17-13-5-3-4-6-14(13)26-21-17/h9-10,12H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEHVWWCCMITFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=NOC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent choice, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmacological Potential : The compound is under investigation for its potential as a therapeutic agent targeting neurological disorders. Its interaction with neurotransmitter receptors may offer insights into the treatment of conditions such as depression and anxiety.
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting specific pathways involved in tumor growth. Its mechanism may involve modulation of enzyme activity related to cell proliferation and apoptosis .
  • Antimicrobial Properties : Research indicates that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. The presence of the pyrazine and pyrrolidine rings contributes to its efficacy.

The biological activity of (3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of phospholipase enzymes, influencing lipid signaling pathways crucial for cellular functions .
  • Receptor Modulation : It is hypothesized that the compound interacts with various neurotransmitter receptors, potentially affecting neurotransmission and related physiological processes.

Synthesis and Production

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazine Ring : Achieved through condensation reactions involving appropriate precursors.
  • Introduction of Dimethylamino Group : Accomplished via nucleophilic substitution reactions.
  • Cyclization to Form Pyrrolidine : Involves cyclization reactions with amines.
  • Coupling Reactions : Final assembly involves coupling the pyrazine and pyrrolidine intermediates with the benzo[d]isoxazole moiety using palladium catalysts under controlled conditions.

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

  • Study on Anticancer Effects : A recent study demonstrated that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound in cancer drug development .
  • Antimicrobial Activity Research : Another investigation revealed that modified versions of this compound showed enhanced antimicrobial properties compared to standard antibiotics, indicating its potential use in developing new antimicrobial agents.
  • Neuropharmacological Studies : Research has explored its effects on neurotransmitter systems, demonstrating promising results for treating mood disorders through modulation of serotonin and dopamine pathways .

Comparison with Similar Compounds

Similar Compounds

    (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone: shares structural similarities with other compounds containing pyrazine, pyrrolidine, and tetrahydrobenzoisoxazole moieties.

    Coumarin derivatives: These compounds also exhibit a variety of pharmacological activities and are used in medicine and agriculture.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical properties not found in other similar compounds.

Biological Activity

The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyrazine ring with a dimethylamino group and a pyrrolidine moiety linked to a benzoisoxazole, suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The compound's molecular formula is C17H22N4O3C_{17}H_{22}N_{4}O_{3}, with a molecular weight of approximately 330.4 g/mol. The presence of various functional groups enhances its potential interactions with biological targets.

Property Value
Molecular FormulaC₁₇H₂₂N₄O₃
Molecular Weight330.4 g/mol
CAS Number2034317-90-1

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an inhibitor or modulator in various biochemical pathways, particularly those involved in cancer and inflammatory responses.

Anticancer Activity

Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of key signaling pathways such as NF-kB and p53 .

Case Study:
In one study, a related pyrazole derivative was shown to induce apoptosis in breast cancer cells by increasing the expression of pro-apoptotic factors while inhibiting anti-apoptotic signals. The compound also demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Neuroprotective Effects

The dimethylamino group present in the pyrazine ring may contribute to neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease therapies .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For example:

  • Cytotoxicity Assay: The MTT assay revealed an IC50 value indicating effective inhibition of cell proliferation at low concentrations.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazine or pyrrolidine moieties could enhance potency or selectivity against specific targets.

Modification Effect on Activity
Dimethylamino substitutionIncreased neuroprotective effects
Alteration of pyrrolidine structureEnhanced anticancer activity

Q & A

Q. Table 1. Key Analytical Parameters for Structural Validation

TechniqueCritical ParametersReference
¹H NMRIntegration of pyrrolidine protons (δ 3.0–4.0 ppm)
HRMSExact mass (e.g., [M+H]⁺ = 425.1984 Da)
X-rayUnit cell dimensions (Å) and R-factor (<0.05)

Q. Table 2. Comparative Biological Activities of Structural Analogs

Compound ModificationTarget IC₅₀ (nM)Selectivity Ratio
Benzo[d]isoxazole → Benzothiazole12 ± 2 (PI3Kα)8.5 vs. EGFR
Dimethylamino → Cyclopropyl8 ± 1 (PI3Kα)12.3 vs. EGFR

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